molecular formula C25H16F4N2O2S B2573149 3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione CAS No. 893787-54-7

3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione

Cat. No. B2573149
CAS RN: 893787-54-7
M. Wt: 484.47
InChI Key: IEKQHXMMCGEPHA-UHFFFAOYSA-N
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Description

3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione is a useful research compound. Its molecular formula is C25H16F4N2O2S and its molecular weight is 484.47. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Evaluation of Antibacterial Properties

Research by More et al. (2013) delved into the synthesis of various substituted thieno[2,3-d]pyrimidines, showcasing the process from synthesizing ethyl 2-aminothiophene-3carboxylate to the final substituted thienopyrimidines, aiming to evaluate their antibacterial properties (More, Chandra, Nargund, & Nargund, 2013).

Biological Activity and Larvicidal Activity

Gorle et al. (2016) reported on the synthesis of 5-fluoro-N4-(3-(4-substitutedbenzylamino)phenyl)-N2-(4-morpholinophenyl)pyrimidine-2,4-diamine derivatives, with a focus on their larvicidal activity against third instar larvae, demonstrating significant activity in comparison to the standard drug Malathion (Gorle, Maddila, Chokkakula, Lavanya, Singh, & Jonnalagadda, 2016).

Urease Inhibition

Rauf et al. (2010) synthesized derivatives of 5-substituted-8-methyl-2H-pyrido[1,2-a]pyrimidine-2,4(3H)-diones and evaluated their in vitro urease inhibition activity, finding that some compounds exhibited significant activity, with particular compounds showing much higher activity compared to others (Rauf, Liaqat, Qureshi, Yaqub, Rehman, Hassan, Chohan, Nasim, & Ben Hadda, 2010).

Herbicidal Activities

A study by Huazheng (2013) focused on the synthesis of 6-(trifluoromethyl)pyrimidine-2,4(1H,3H)-dione compounds, with preliminary bioassay tests indicating that some compounds showed good herbicidal activities, particularly against Brassica napus (Huazheng, 2013).

Protoporphyrinogen IX Oxidase Inhibitors

Research by Li et al. (2005) explored the structures of trifluoromethyl-substituted protoporphyrinogen IX oxidase inhibitors, highlighting the molecular interactions and potential implications for the design of new inhibitors (Li, Lan, Hsu, Liu, Song, Wu, & Yang, 2005).

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for the compound '3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl][1]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione' involves the synthesis of the benzothieno[3,2-d]pyrimidine core followed by the introduction of the 3-(trifluoromethyl)benzyl and 3-fluoro-4-methylphenyl substituents.", "Starting Materials": ["2-Aminobenzothiophene", "Ethyl acetoacetate", "Trifluoroacetic anhydride", "3-Bromobenzotrifluoride", "3-Fluoro-4-methylbenzaldehyde", "Sodium hydride", "Dimethylformamide", "Acetic acid", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water"], "Reaction": ["Step 1: Synthesis of 2-ethylthio-4H-benzo[d][1,3]thiazin-4-one from 2-aminobenzothiophene and ethyl acetoacetate using trifluoroacetic anhydride as a catalyst in acetic acid.", "Step 2: Synthesis of 3-bromobenzothiophene from 2-ethylthio-4H-benzo[d][1,3]thiazin-4-one using hydrochloric acid and sodium nitrite.", "Step 3: Synthesis of 3-(trifluoromethyl)benzyl-3-bromobenzothiophene from 3-bromobenzothiophene and 3-bromobenzotrifluoride using sodium hydride in dimethylformamide.", "Step 4: Synthesis of 3-(3-fluoro-4-methylphenyl)-1-[3-(trifluoromethyl)benzyl]benzothieno[3,2-d]pyrimidine-2,4(1H,3H)-dione from 3-(trifluoromethyl)benzyl-3-bromobenzothiophene, 3-fluoro-4-methylbenzaldehyde, and sodium hydride in ethanol and water."]}

CAS RN

893787-54-7

Molecular Formula

C25H16F4N2O2S

Molecular Weight

484.47

IUPAC Name

3-(3-fluoro-4-methylphenyl)-1-[[3-(trifluoromethyl)phenyl]methyl]-[1]benzothiolo[3,2-d]pyrimidine-2,4-dione

InChI

InChI=1S/C25H16F4N2O2S/c1-14-9-10-17(12-19(14)26)31-23(32)22-21(18-7-2-3-8-20(18)34-22)30(24(31)33)13-15-5-4-6-16(11-15)25(27,28)29/h2-12H,13H2,1H3

InChI Key

IEKQHXMMCGEPHA-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)N2C(=O)C3=C(C4=CC=CC=C4S3)N(C2=O)CC5=CC(=CC=C5)C(F)(F)F)F

solubility

not available

Origin of Product

United States

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